SKF 83959

Dopamine receptor Binding affinity Receptor selectivity

Choose SKF 83959 for its unmatched functional selectivity in dopamine receptor research. Unlike standard agonists such as SKF 38393 or SKF 82958, this compound uniquely antagonizes adenylyl cyclase while activating phosphoinositide (PI) hydrolysis via a distinct D1 receptor subpopulation. This profile directly translates to critical in vivo advantages: it provides sustained antiparkinsonian efficacy with significantly reduced dyskinesia liability compared to L-DOPA, and acts as a functional cocaine antagonist with a wide therapeutic window. This mechanistic differentiation ensures your studies on Parkinson's disease, dyskinesia, or addiction yield results that other benzazepines cannot replicate.

Molecular Formula C18H21BrClNO2
Molecular Weight 398.7 g/mol
CAS No. 67287-95-0
Cat. No. B1663693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 83959
CAS67287-95-0
Synonyms3-methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine
SK and F 83959
SKF-83959
SKF83959
Molecular FormulaC18H21BrClNO2
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br
InChIInChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H
InChIKeyFHYWNBUFNGHNCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

SKF 83959 Hydrobromide: Dopamine D1-Like Partial Agonist for Neuroscience and Parkinson's Disease Research


SKF 83959 is a benzazepine derivative functioning as a partial agonist at dopamine D1-like receptors with demonstrated selectivity for D1 (Ki = 1.18 nM) and D5 (Ki = 7.56 nM) over D2 (Ki = 920 nM) and D3 (Ki = 399 nM) subtypes [1]. This compound exhibits a unique pharmacological profile as an in vitro antagonist of adenylyl cyclase-coupled D1 receptors while activating phosphoinositide-linked signaling pathways, resulting in antiparkinsonian efficacy with reduced dyskinesia liability compared to L-DOPA in preclinical models [2].

Why Generic Dopamine D1 Receptor Ligands Cannot Replace SKF 83959 in Targeted Research Applications


Standard D1 dopamine receptor agonists such as SKF 38393 or full agonists like SKF 82958 exhibit distinct signaling bias profiles and in vivo behavioral outcomes compared to SKF 83959. While many benzazepine analogs activate the canonical adenylyl cyclase pathway, SKF 83959 fails to stimulate this cascade and instead acts as a functional antagonist at this pathway, while concurrently activating phosphoinositide hydrolysis through a distinct receptor population [1]. This functional selectivity translates to divergent antiparkinsonian efficacy, dyskinesia induction profiles, and cocaine-antagonist properties that cannot be assumed for other in-class compounds [2].

Quantitative Evidence Differentiating SKF 83959 from Closest Dopamine D1 Receptor Ligands


D1 vs D2 Selectivity Ratio: SKF 83959 Demonstrates >250-Fold Selectivity Advantage Over Full Agonist SKF 82958

In rat striatal membrane preparations using [3H]-SCH 23390 and [3H]-spiperone radioligand binding assays, SKF 83959 exhibited >250-fold selectivity for D1 over D2 receptors [1]. In contrast, the full agonist SKF 82958 demonstrates only 8-fold D1 selectivity in the same assay system [2]. This 31-fold higher selectivity window for SKF 83959 enables cleaner interrogation of D1-mediated effects without confounding D2 activation.

Dopamine receptor Binding affinity Receptor selectivity

Phosphoinositide Hydrolysis: SKF 83959 Activates PLC Signaling, Unlike Classical D1 Agonist SKF 38393

In rat and monkey brain tissue assays, SKF 83959 potently enhanced phospholipase C-mediated phosphoinositide hydrolysis, whereas SKF 38393 consistently exhibited greater pharmacological efficacy in this assay [1]. However, SKF 83959 was generally more potent than SKF 38393 in stimulating [35S]GTPγS binding. Critically, unlike classical D1 agonists, SKF 83959 does not stimulate adenylyl cyclase activity and instead inhibits dopamine-stimulated adenylyl cyclase [2]. This inverse functional profile at the two major D1-coupled signaling pathways is not observed with SKF 38393.

Signal transduction Phospholipase C Functional selectivity

In Vivo Behavioral Antagonism: SKF 83959 Blocks SKF 81297-Induced Effects, Mimicking SCH 23390

In intra-accumbal injection studies, SKF 83959 did not affect locomotor activity but counteracted SKF 81297-induced locomotor activity, an effect identical to that of the reference D1 antagonist SCH 39166 [1]. In unilateral intra-prefrontal injection studies, SKF 83959 induced a bias for contralateral rotating and blocked SKF 81297-induced ipsilateral rotating, matching the effects of both SCH 39166 and SCH 23390 [2]. This in vivo antagonist profile at adenylyl cyclase-coupled D1 receptors distinguishes SKF 83959 from agonists like SKF 81297.

Behavioral pharmacology In vivo antagonism D1 receptor

Dyskinesia Liability: SKF 83959 Elicits Significantly Less Severe Dyskinesia Than L-DOPA in PD Models

In the 6-OHDA-lesioned rat model of Parkinson's disease, chronic L-DOPA (6 mg/kg) induced progressive dyskinesia-like behavior, whereas SKF 83959 (0.5 mg/kg) elicited significantly less severe dyskinesia while exerting its antiparkinsonian action effectively [1]. Chronic co-administration of SKF 83959 significantly reduced L-DOPA-induced dyskinesia (LID) without compromising antiparkinsonian potency in PD rats [2]. This therapeutic window is not consistently observed with other D1 agonists such as SKF 38393 or SKF 82958.

Parkinson's disease Dyskinesia L-DOPA-induced dyskinesia

Sigma-1 Receptor Allosteric Modulation: A D1-Independent Activity Not Shared by SKF 38393 or SKF 82958

SKF 83959 functions as a potent allosteric modulator of the sigma-1 receptor, enhancing the binding of the selective sigma-1 agonist pentazocine and delaying its dissociation [1]. This sigma-1 receptor activity has been shown to inhibit microglia-mediated inflammation and ameliorate memory impairment and depressive-like behavior in epilepsy models [2]. Standard D1 agonists including SKF 38393 and SKF 82958 do not share this sigma-1 receptor allosteric modulation property, representing a D1 receptor-independent mechanism unique to SKF 83959 among benzazepine analogs.

Sigma-1 receptor Allosteric modulation Neuroinflammation

SKF 83959 Optimal Application Scenarios in Neuroscience and Parkinson's Disease Research


Dissecting PI-Linked vs cAMP-Dependent D1 Dopamine Receptor Signaling

Employ SKF 83959 as a pharmacological tool to selectively activate phosphoinositide hydrolysis via PI-linked D1 receptors while simultaneously antagonizing adenylyl cyclase-coupled D1 receptors. This functional selectivity is not observed with SKF 38393, which stimulates adenylyl cyclase, or with full agonists like SKF 82958. Researchers can use SKF 83959 to determine which specific D1 receptor subpopulations mediate particular physiological or behavioral responses [1].

Evaluating Antiparkinsonian Efficacy with Reduced Dyskinesia Liability

Utilize SKF 83959 in preclinical Parkinson's disease models (6-OHDA-lesioned rodents, MPTP-treated primates) to study therapeutic strategies that maintain motor benefit while minimizing dyskinesia development. SKF 83959 (0.5 mg/kg) demonstrates significantly reduced dyskinesia severity compared to L-DOPA (6 mg/kg) and attenuates L-DOPA-induced dyskinesia when co-administered chronically [2]. This profile makes it ideal for investigating mechanisms of dyskinesia and testing combination therapies.

Investigating D1 Antagonist Effects in Prefrontal Cortex and Nucleus Accumbens

Apply SKF 83959 in region-specific injection studies to produce D1 antagonist-like effects in the prefrontal cortex and nucleus accumbens without systemic D1 antagonism. As demonstrated by Cools et al., SKF 83959 counteracts SKF 81297-induced locomotor activity and rotational behavior in a manner identical to SCH 39166 and SCH 23390 [3]. This enables precise interrogation of cortical and accumbal D1 receptor function in behavior.

Cocaine Addiction Research: Functional Antagonism with Favorable Safety Margin

Deploy SKF 83959 as a functional cocaine antagonist in behavioral pharmacology studies. Unlike the D1 antagonist SCH 39166, SKF 83959 produces less severe motoric disruptions and exhibits a ≥33-fold separation between cocaine-antagonist doses and catalepsy-inducing doses [4]. This wide therapeutic window makes it a superior tool for studying D1 partial agonists as candidate pharmacotherapies for cocaine use disorder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKF 83959

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.